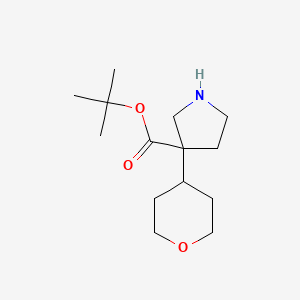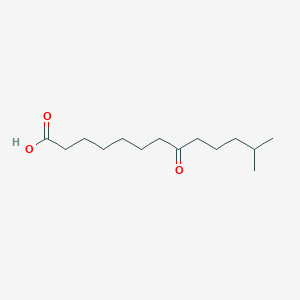
1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C17H21N3O2S and its molecular weight is 331.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Urea and Thiourea Derivatives as Potential Therapeutics
Research on urea and thiourea derivatives, including compounds similar to 1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea, has shown a broad spectrum of potential therapeutic applications. These compounds have been explored for their biochemical activities, including enzyme inhibition, neuroprotective properties, and anticancer activities.
Enzyme Inhibition and Neuroprotective Properties
A series of urea and thiourea derivatives have been synthesized and evaluated for their antiacetylcholinesterase activity and potential antiparkinsonian effects. These compounds exhibit significant activity, suggesting a pathway for the development of treatments for neurological disorders such as Parkinson's disease (Azam, Ismail, & Ahmed, 2009). Additionally, enzyme inhibition studies have highlighted the versatility of these derivatives in targeting specific biochemical pathways.
Anticancer Activity
Research into urea and thiourea derivatives has also extended into anticancer applications, where certain compounds have shown potent activities against cancer cells. This includes the identification of derivatives with specific structural features that exhibit significant in vitro anticancer activity, providing a foundation for future drug design and development (Nammalwar, Bunce, Benbrook, Lu, Li, Chen, & Berlin, 2010).
Chemical Synthesis and Material Science Applications
Beyond biological activities, these compounds are of interest in chemical synthesis and materials science. For example, the synthesis of specific urea derivatives has been detailed for use as internal standards in analytical chemistry, demonstrating the utility of these molecules in precise measurement and drug pharmacokinetics studies (Liang, Wang, Yan, & Wang, 2020).
Agricultural Applications
Certain urea derivatives exhibit cytokinin-like activity, influencing plant growth and development. This has implications for agriculture, where such compounds can be used to enhance crop yields and quality (Ricci & Bertoletti, 2009).
Polymers and Materials Development
The synthesis and study of urea-based compounds extend into the development of new materials, such as polymers with specific electrochromic properties. These materials have potential applications in electronic displays and other technologies that require tunable optical properties (Su, Chang, & Wu, 2017).
Propiedades
IUPAC Name |
1-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-22-15-8-9-20(12-15)14-6-4-13(5-7-14)19-17(21)18-11-16-3-2-10-23-16/h2-7,10,15H,8-9,11-12H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJRCHDIFUCYAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-{2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamido}benzoate](/img/structure/B2543109.png)
![6-{[(4-chlorophenyl)sulfanyl]methyl}-3-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B2543110.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2543111.png)



![4B-phenyl-4bH-benzo[4,5]imidazo[2,1-a]isoindol-11(5H)-one](/img/structure/B2543123.png)
![(E)-N-[3-(4-Ethyl-6-oxo-1H-pyrimidin-2-yl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2543124.png)
![[4-[(Z)-2-Cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenyl] benzoate](/img/structure/B2543125.png)
![2-[[1-(2-Fluoroethyl)-5-methylpyrazol-4-yl]amino]acetic acid](/img/structure/B2543126.png)
![N-(3-methylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2543127.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2543128.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,5-dinitrobenzamide](/img/structure/B2543129.png)
